

Crystal Structure of 5-Methyltetrazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyltetrazole

Cat. No.: B045412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **5-Methyltetrazole**, a key heterocyclic compound with applications in pharmaceuticals and energetic materials. This document details the crystallographic parameters, molecular geometry, and the experimental procedures utilized for its structural determination, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

5-Methyltetrazole ($C_2H_4N_4$) is a five-membered aromatic ring system containing four nitrogen atoms and one carbon atom, with a methyl group substituted at the 5-position. The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design, leading to improved metabolic stability and pharmacokinetic properties of drug candidates. Furthermore, the high nitrogen content of the tetrazole ring makes its derivatives of significant interest in the field of energetic materials. A thorough understanding of its solid-state structure is paramount for elucidating structure-property relationships and for the rational design of new functional molecules.

Crystallographic Data and Molecular Structure

While a definitive, publicly accessible crystallographic information file (CIF) for the single crystal structure of **5-Methyltetrazole** is not readily available in the searched literature, its density has been reported as 1.349 g/cm^3 at 296 K . This suggests that single-crystal X-ray diffraction

studies have been performed, and the data is likely available within specialized databases such as the Cambridge Structural Database (CSD).

For illustrative purposes, this guide presents the crystallographic data for a closely related derivative, 1-hydroxy-**5-methyltetrazole**, to provide researchers with an example of the expected structural parameters for this class of compounds.

Table 1: Crystallographic Data for 1-hydroxy-**5-methyltetrazole**

Parameter	Value
Chemical Formula	C ₂ H ₄ N ₄ O
Formula Weight	100.08 g/mol
Crystal System	Orthorhombic
Space Group	Pna2 ₁
a (Å)	9.6928(4)
b (Å)	4.0112(2)
c (Å)	11.4614(5)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	445.62(3)
Z	4
Calculated Density (g/cm ³)	1.492
Temperature (K)	173

Note: This data is for 1-hydroxy-**5-methyltetrazole** and is intended to be representative.

Experimental Protocols

The determination of the crystal structure of tetrazole derivatives typically involves the following key steps, as synthesized from the available literature on **5-methyltetrazole** and its analogues.

Synthesis and Crystallization of 5-Methyltetrazole

Several synthetic routes to **5-Methyltetrazole** have been reported. A common and efficient method is the [2+3] cycloaddition reaction between acetonitrile and sodium azide.

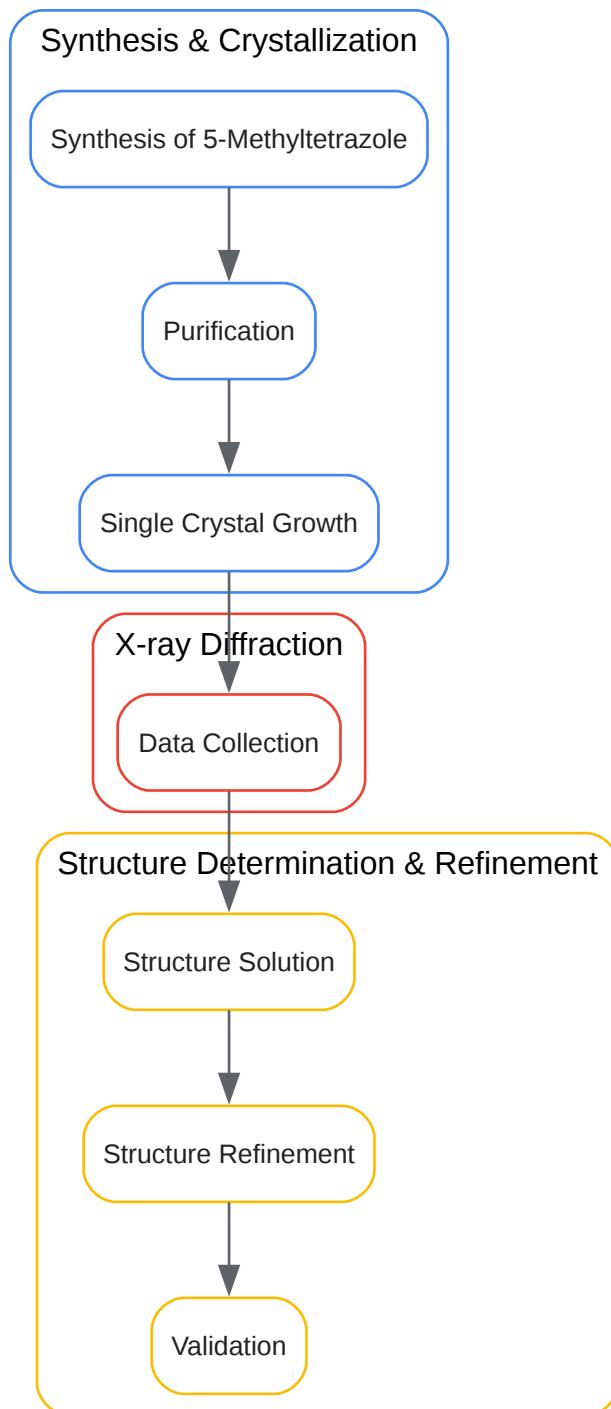
Reaction Scheme:

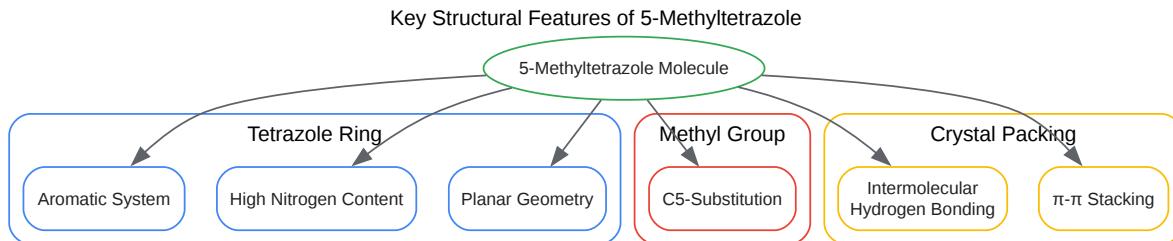
The resulting sodium salt is then protonated to yield **5-Methyltetrazole**.

Detailed Synthesis Protocol:

- A mixture of acetonitrile and sodium azide is heated in a suitable solvent, often with a catalyst such as zinc chloride or a trialkylamine hydrochloride.
- The reaction is typically carried out at elevated temperatures (90-160 °C) for several hours.
- Upon completion, the reaction mixture is cooled, and the product is isolated.
- For single crystal growth, **5-Methyltetrazole** is typically recrystallized from an appropriate solvent or solvent mixture, such as ethanol or water, through slow evaporation or cooling.

X-ray Diffraction Data Collection and Structure Refinement


- A suitable single crystal of **5-Methyltetrazole** is mounted on a goniometer head.
- X-ray diffraction data is collected at a specific temperature (e.g., 296 K or a cryogenic temperature like 173 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
- The collected diffraction data is processed, including integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects, absorption).


- The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

The following diagrams illustrate the general experimental workflow for crystal structure analysis and a conceptual representation of the key structural features of **5-Methyltetrazole**.

Experimental Workflow for Crystal Structure Analysis

[Click to download full resolution via product page](#)*Experimental Workflow for Crystal Structure Analysis.*

[Click to download full resolution via product page](#)

Key Structural Features of **5-Methyltetrazole**.

Conclusion

The crystal structure of **5-Methyltetrazole** provides fundamental insights into its solid-state properties, which are crucial for its application in both pharmaceutical and materials science. While detailed crystallographic data from a primary source was not located in the conducted search, the available information on its synthesis and the structural data of closely related compounds offer a strong foundation for researchers. The experimental protocols outlined, along with the conceptual diagrams, provide a clear framework for the synthesis and structural analysis of this important heterocyclic compound. Further investigation to locate the specific CCDC deposition for **5-Methyltetrazole** is recommended for a complete quantitative analysis.

- To cite this document: BenchChem. [Crystal Structure of 5-Methyltetrazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045412#crystal-structure-analysis-of-5-methyltetrazole\]](https://www.benchchem.com/product/b045412#crystal-structure-analysis-of-5-methyltetrazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com